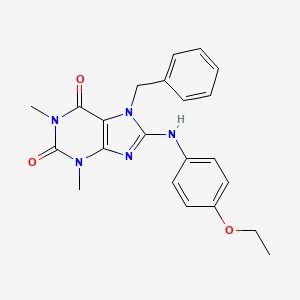![molecular formula C16H13N3O4S B11618603 4-{(E)-[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}phenyl acetate](/img/structure/B11618603.png)
4-{(E)-[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a phenyl acetate group, which can influence its chemical reactivity and solubility.
准备方法
合成路线: 该化合物的制备方法有多种。一种常见的方法是将2-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼与合适的醛或酮缩合。反应通过腙键的形成进行。反应条件可能有所不同,但通常涉及在合适的溶剂中将反应物回流。
工业生产: 尽管工业规模的生产方法尚未广泛记录,但研究实验室经常为特定应用合成这种化合物。
化学反应分析
反应性:
氧化: 该化合物可以发生氧化反应,可能导致新官能团的形成。
还原: 腙基团的还原可能产生相应的胺。
取代: 苯环或腙氮上的取代反应是可能的。
肼衍生物: 用于腙形成。
醛或酮: 腙合成的反应物。
氧化剂: 用于氧化反应。
主要产物: 主要产物取决于具体的反应条件和存在的取代基。可能的产物包括腙、胺和苯并异噻唑核心的衍生物。
科学研究应用
化学:
有机合成: 研究人员使用这种化合物作为更复杂分子的构建块。
药物化学: 对其药理性质和潜在药物开发进行研究。
生物学研究: 研究人员探索其与酶、受体和细胞途径的相互作用。
抗菌活性: 苯并异噻唑的一些衍生物具有抗菌活性。
精细化学品: 用于特种化学品的应用。
材料科学:
作用机制
该化合物发挥作用的具体机制仍然是研究的活跃领域。它可能涉及与特定分子靶标的相互作用,可能影响细胞过程。
相似化合物的比较
虽然没有提到该化合物的直接类似物,但其独特性在于苯并异噻唑核心、腙官能团和乙酸酯基团的组合。
- Sigma-Aldrich: 2-[(1,1-二氧化-1,2-苯并异噻唑-3-基)氨基]-4-甲基戊酸
- ChemicalBook: 2-{[1,2-二氢苊-5-基(1,1-二氧化-1,2-苯并异噻唑-3-基)氨基]甲基}苯基3,4-二氯苯甲酸酯
- Sigma-Aldrich: 乙基(1,1-二氧化-3-氧代-1,2-苯并异噻唑-2(3H)-基)(苯基)乙酸酯
- [Sigma-Aldrich: [(1,1-二氧化-1,2-苯并异噻唑-3-基)硫代]乙酸](https://www.sigmaaldrich.com/HK
属性
分子式 |
C16H13N3O4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
[4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O4S/c1-11(20)23-13-8-6-12(7-9-13)10-17-18-16-14-4-2-3-5-15(14)24(21,22)19-16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI 键 |
XERZTOFMLGWVAB-LICLKQGHSA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32 |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32 |
溶解度 |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11618525.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618527.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11618534.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618546.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618547.png)
![2-[3-(benzylsulfanyl)-5-(4-methylphenyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B11618556.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11618567.png)
![2-amino-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-5-nitrobenzamide](/img/structure/B11618569.png)
![N-benzyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618573.png)
![2-(4-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618579.png)
![Methyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11618589.png)

![prop-2-enyl 5-[4-(diethylamino)phenyl]-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11618595.png)
